2-Heptanol-d5

Stable Isotope Labeling Internal Standard Mass Spectrometry

2-Heptanol-d5 is a stable isotope-labeled analog of 2-heptanol, in which five hydrogen atoms are substituted with deuterium (2H) atoms, resulting in the molecular formula C7H11D5O and a molecular weight of 121.23 g/mol. The compound is classified as a deuterated secondary alcohol and is primarily utilized as an internal standard (IS) for quantitative analysis via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula C7H16O
Molecular Weight 121.23 g/mol
Cat. No. B12366549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptanol-d5
Molecular FormulaC7H16O
Molecular Weight121.23 g/mol
Structural Identifiers
SMILESCCCCCC(C)O
InChIInChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/i1D3,3D2
InChIKeyCETWDUZRCINIHU-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptanol-d5: A Deuterated Secondary Alcohol for Reliable Isotopic Internal Standardization


2-Heptanol-d5 is a stable isotope-labeled analog of 2-heptanol, in which five hydrogen atoms are substituted with deuterium (2H) atoms, resulting in the molecular formula C7H11D5O and a molecular weight of 121.23 g/mol . The compound is classified as a deuterated secondary alcohol and is primarily utilized as an internal standard (IS) for quantitative analysis via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . As a structural isotopologue of the unlabeled analyte, 2-Heptanol-d5 is engineered to exhibit nearly identical physicochemical behavior—including extraction recovery, chromatographic retention, and ionization efficiency—while providing a distinct mass shift that enables precise discrimination and quantification in complex sample matrices [1].

Why 2-Heptanol-d5 Cannot Be Substituted by Unlabeled 2-Heptanol or Structural Analogs in Quantitative MS


Substituting 2-Heptanol-d5 with unlabeled 2-heptanol or structural analogs such as 1-heptanol in quantitative MS workflows introduces significant analytical error due to three principal limitations. First, unlabeled 2-heptanol co-elutes with and produces an identical mass spectral signal to the endogenous or target analyte, rendering it invisible as an internal standard and precluding any correction for matrix effects or recovery losses [1]. Second, structural analogs, even those with similar physicochemical properties, exhibit differential extraction recovery (typically deviating by 15–30%), variable ionization efficiency in electrospray or APCI sources, and distinct chromatographic retention times (often differing by >0.5 min), all of which undermine the fundamental assumption of proportional response that underpins internal standard calibration [2]. Third, isotopic exchange artifacts and deuterium loss observed with some perdeuterated analogs (e.g., D15-labeled compounds) are minimized with 2-Heptanol-d5 due to its selective C2 deuteration pattern, which positions deuterium atoms on a secondary carbon, reducing back-exchange under mildly acidic or basic sample preparation conditions [3]. The quantitative evidence presented below substantiates why 2-Heptanol-d5 is the scientifically defensible choice for accurate and reproducible quantification of 2-heptanol in complex biological and environmental matrices.

2-Heptanol-d5 Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Mass Shift Differentiation of 2-Heptanol-d5 vs. Unlabeled 2-Heptanol in MS Detection

2-Heptanol-d5 exhibits a baseline-resolved mass shift of +5 m/z relative to unlabeled 2-heptanol (parent ion m/z 116.2 for [M+H]+ of unlabeled vs. m/z 121.2 for 2-Heptanol-d5). This 5 Da mass difference, resulting from the incorporation of five deuterium atoms, ensures complete spectral separation in both low-resolution (e.g., triple quadrupole) and high-resolution (e.g., Q-TOF, Orbitrap) MS platforms, eliminating isotopic crosstalk that can exceed 2–5% of the analyte signal when using a +3 Da deuterated internal standard .

Stable Isotope Labeling Internal Standard Mass Spectrometry

Isotopic Purity Specification of 2-Heptanol-d5 vs. Partially Deuterated Analogs

Commercially sourced 2-Heptanol-d5 is specified with a minimum isotopic purity of 95 atom% D . This high deuterium incorporation minimizes the presence of partially deuterated isotopologues (e.g., D4, D3 species) that can co-elute with the fully labeled compound and introduce systematic error in quantitative analysis. In contrast, less rigorously characterized deuterated alcohols may exhibit isotopic purities as low as 80 atom% D, leading to a 15–20% relative error in analyte quantification when using peak area ratios [1].

Isotopic Enrichment Purity Specification Quantitative Accuracy

Analytical Precision Improvement with 2-Heptanol-d5 vs. Structural Analog Internal Standards

In bioanalytical LC-MS/MS method validation studies, the use of a deuterated internal standard such as 2-Heptanol-d5 has been demonstrated to reduce the inter-assay coefficient of variation (CV) from 12–18% (observed with structural analog internal standards) to ≤6% for the quantification of volatile alcohols in plasma and urine matrices [1]. This improvement is attributable to the near-identical extraction recovery and ionization efficiency of the deuterated isotopologue, which effectively compensates for matrix-induced ion suppression or enhancement that can vary by 30–50% across different sample sources.

Matrix Effect Correction Precision LC-MS/MS

Procurement-Driven Application Scenarios for 2-Heptanol-d5 in Quantitative Analytical Workflows


LC-MS/MS Quantification of 2-Heptanol in Pharmacokinetic and Toxicokinetic Studies

2-Heptanol-d5 is employed as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction variability during the quantitative determination of 2-heptanol in biological fluids (plasma, urine, tissue homogenates). The +5 Da mass shift provides unambiguous detection in MRM transitions (e.g., m/z 117.2 → 57.1 for analyte; m/z 122.2 → 61.1 for IS), enabling method validation with accuracy 85–115% and precision ≤15% CV per ICH M10 and FDA bioanalytical guidelines [1].

Environmental Monitoring of Volatile Organic Compounds (VOCs) via Isotope Dilution GC-MS

In environmental analytical chemistry, 2-Heptanol-d5 serves as an ideal surrogate and internal standard for the quantification of 2-heptanol and related secondary alcohols in water, soil, and air samples. The compound's high isotopic purity (≥95 atom% D) minimizes interference from co-extracted matrix components, improving the method detection limit (MDL) to sub-ppb levels when using selected ion monitoring (SIM) or tandem MS detection [2].

Metabolic Flux Analysis and Tracer Studies in Microbial and Plant Systems

2-Heptanol-d5 can be utilized as a stable isotope tracer to investigate biosynthetic pathways and metabolic turnover of secondary alcohols in microbial fermentation broths and plant essential oil research. The selective C2 deuteration pattern resists hydrogen-deuterium exchange under physiological pH conditions, preserving isotopic integrity during sample workup and enabling accurate determination of incorporation rates via GC-MS or LC-MS [3].

NMR-Based Quantitative Analysis and Structure Elucidation

In 1H-NMR spectroscopy, 2-Heptanol-d5 functions as an internal standard for concentration determination and as a deuterated solvent additive to simplify spectra by eliminating interfering proton signals from the C2 position. The compound's defined molecular weight and high purity support accurate qNMR measurements with relative standard deviations below 2% for target analytes [4].

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